molecular formula C20H17F2N3O2S B2414571 2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide CAS No. 900007-81-0

2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2414571
CAS No.: 900007-81-0
M. Wt: 401.43
InChI Key: FEOSNCAWGKMOAQ-UHFFFAOYSA-N
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Description

The compound “2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of 2-aminothiazoles, which are a significant class of organic medicinal compounds. They are utilized as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .

Scientific Research Applications

Molecular Structure and Photophysical Properties

DFT and Experimental Investigations : A study conducted by El-Azab et al. (2016) on a structurally similar compound provided insights into its molecular structure and vibrational properties through DFT calculations and FT-IR and FT-Raman spectroscopy. The research highlighted the compound's nonlinear optical properties and potential for intermolecular charge transfer, suggesting applications in optical materials and sensors El-Azab et al., 2016.

Synthetic Utility in Heterocyclic Chemistry

Building Blocks in Heterocyclic Synthesis : Abdel-Khalik et al. (2004) explored the use of enaminones, compounds related in synthetic versatility, as precursors for the synthesis of nicotinic acid and thienopyridine derivatives. This study underscores the potential of complex acetamides in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals Abdel-Khalik et al., 2004.

Applications in Opto-electronics and Polymer Science

Donor-Acceptor Flavone-based Derivatives : Research by Lin et al. (2020) on flavone-based derivatives with good aggregation-induced emission (AIE) characteristics indicates the potential application of similar compounds in the development of advanced opto-electronic materials. These materials are essential for creating high-performance organic light-emitting diodes (OLEDs) and other photonic devices Lin et al., 2020.

Polyimide Films for Electronics : Zhang et al. (2010) highlighted the synthesis of novel polyimides with excellent organosolubility, optical transparency, and thermal stability. Research on similar acetamide derivatives could lead to the development of new materials for electronic applications, where properties like low dielectric constants and high thermal stability are crucial Zhang et al., 2010.

Mechanism of Action

Target of Action

The primary target of the compound “2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide” is currently unknown

Biochemical Pathways

Without knowledge of the compound’s target, it’s challenging to summarize the affected biochemical pathways . Once the target is known, the downstream effects of this interaction can be mapped to specific biochemical pathways.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined once the target of the compound and its mode of action are identified.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on the compound’s target and mode of action, it’s difficult to discuss how environmental factors might influence its activity .

Properties

IUPAC Name

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2S/c21-16-7-6-15(12-17(16)22)25-11-10-24-19(20(25)27)28-13-18(26)23-9-8-14-4-2-1-3-5-14/h1-7,10-12H,8-9,13H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOSNCAWGKMOAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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